

# A Comparative In Vivo Efficacy Analysis of SGLT2 Inhibitors: HSK0935 and Canagliflozin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two sodium-glucose cotransporter 2 (SGLT2) inhibitors: **HSK0935** and canagliflozin. Due to the absence of direct head-to-head in vivo studies, this comparison is based on data from separate preclinical trials. While both compounds demonstrate efficacy in promoting urinary glucose excretion and improving glycemic control, the available data for **HSK0935** is less extensive than for the well-established drug, canagliflozin. This document summarizes the key findings from rodent and primate studies, detailing experimental protocols and presenting quantitative data in a structured format to facilitate comparison.

#### **Mechanism of Action: SGLT2 Inhibition**

Both **HSK0935** and canagliflozin share a common mechanism of action. They selectively inhibit SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal renal tubules of the kidneys.[1] By blocking SGLT2, these drugs reduce the amount of glucose reabsorbed into the bloodstream, leading to increased urinary glucose excretion (UGE).[1][2] This process helps to lower blood glucose levels in an insulin-independent manner, making SGLT2 inhibitors an effective therapeutic strategy for managing type 2 diabetes.[1]





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of SGLT2 inhibition.

### In Vivo Efficacy Data

The following tables summarize the key in vivo efficacy data for **HSK0935** and canagliflozin from separate studies. It is critical to note that the experimental conditions, including the animal models, dosages, and duration of treatment, differ between the studies, precluding a direct, definitive comparison.

#### **Urinary Glucose Excretion (UGE)**

Table 1: Comparison of Urinary Glucose Excretion (UGE) in Animal Models



| Compoun<br>d                 | Animal<br>Model                  | Dose           | Duration                       | 24-hour<br>UGE (g) | Fold<br>Increase<br>vs.<br>Control | Referenc<br>e |
|------------------------------|----------------------------------|----------------|--------------------------------|--------------------|------------------------------------|---------------|
| HSK0935                      | Sprague-<br>Dawley<br>Rats       | 3 mg/kg        | Single<br>Dose                 | Not<br>Reported    | Robust                             | [2]           |
| Rhesus<br>Monkeys            | 3 mg/kg                          | Single<br>Dose | Not<br>Reported                | More than in rats  | [2]                                |               |
| Canaglifloz<br>in            | Zucker Diabetic Fatty (ZDF) Rats | 1 mg/kg        | Single<br>Dose                 | Not<br>Reported    | Significantl<br>y<br>Increased     | [3][4]        |
| db/db Mice                   | 3-30 mg/kg                       | Acute          | Dose-<br>dependent<br>increase | Not<br>Reported    | [3][4]                             |               |
| High-Fat<br>Diet-Fed<br>Mice | 10 mg/kg                         | 4 weeks        | ~10 g/day                      | Not<br>Reported    | [5]                                | _             |

## **Glycemic Control**

Table 2: Comparison of Glycemic Control Parameters in Diabetic Animal Models



| Compoun<br>d      | Animal<br>Model                           | Dose            | Duration         | Paramete<br>r                  | Change<br>from<br>Baseline/<br>Control | Referenc<br>e |
|-------------------|-------------------------------------------|-----------------|------------------|--------------------------------|----------------------------------------|---------------|
| HSK0935           | Not<br>Reported                           | Not<br>Reported | Not<br>Reported  | Not<br>Reported                | Not<br>Reported                        |               |
| Canaglifloz<br>in | Zucker<br>Diabetic<br>Fatty (ZDF)<br>Rats | 3-30 mg/kg      | 4 weeks          | HbA1c                          | Decreased                              | [3][4]        |
| Blood<br>Glucose  | Decreased                                 | [3][4]          |                  |                                |                                        |               |
| db/db Mice        | 3-30 mg/kg                                | Acute           | Blood<br>Glucose | Dose-<br>dependent<br>decrease | [3][4]                                 |               |
| TallyHO<br>Mice   | 100 ppm in<br>chow (~20<br>mg/kg/day)     | 12 weeks        | Blood<br>Glucose | Normalized                     | [1]                                    | -             |
| HbA1c             | Normalized                                | [1]             |                  |                                |                                        | _             |

## **Body Weight**

Table 3: Comparison of Body Weight Changes in Animal Models



| Compound                     | Animal<br>Model                       | Dose         | Duration     | Body<br>Weight<br>Change | Reference |
|------------------------------|---------------------------------------|--------------|--------------|--------------------------|-----------|
| HSK0935                      | Not Reported                          | Not Reported | Not Reported | Not Reported             |           |
| Canagliflozin                | Zucker Diabetic Fatty (ZDF) Rats      | 3-30 mg/kg   | 4 weeks      | Reduced gain             | [3][4]    |
| High-Fat<br>Diet-Fed<br>Mice | 10 mg/kg                              | 4 weeks      | Reduced gain | [5]                      |           |
| TallyHO Mice                 | 100 ppm in<br>chow (~20<br>mg/kg/day) | 12 weeks     | Normalized   | [1]                      |           |

## **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing the results from these independent studies.

#### **HSK0935 In Vivo Studies**

- Urinary Glucose Excretion in Sprague-Dawley Rats and Rhesus Monkeys:
  - o Animal Model: Male Sprague-Dawley rats and male Rhesus monkeys.
  - Drug Administration: A single oral dose of HSK0935 (3 mg/kg) was administered.
  - Data Collection: Urine was collected over a 24-hour period, and urinary glucose concentration was measured to determine total glucose excretion.
  - Reported Outcome: HSK0935 induced robust urinary glucose excretion in rats and a more pronounced effect in Rhesus monkeys.[2]

### **Canagliflozin In Vivo Studies**



- Efficacy in Zucker Diabetic Fatty (ZDF) Rats:
  - Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.
  - Drug Administration: Canagliflozin was administered orally at doses ranging from 3 to 30 mg/kg for 4 weeks.
  - Data Collection: Blood glucose levels were monitored weekly. At the end of the study,
     HbA1c, plasma glucose, and insulin levels were measured. An oral glucose tolerance test
     (OGTT) was also performed.
  - Reported Outcomes: Canagliflozin treatment decreased HbA1c and blood glucose levels, and improved measures of insulin secretion.[3][4]
- Efficacy in db/db Mice:
  - Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.
  - Drug Administration: A single acute oral dose of canagliflozin (3-30 mg/kg) was administered.
  - Data Collection: Blood glucose levels were monitored at several time points post-dosing.
  - Reported Outcome: Canagliflozin caused a dose-dependent decrease in blood glucose concentrations.[3][4]
- Efficacy in TallyHO Mice:
  - Animal Model: Male TallyHO (TH) mice, a polygenic model of early-onset type 2 diabetes and obesity.
  - Drug Administration: Canagliflozin was administered in the chow at 100 ppm (approximating 20 mg/kg/day) for 12 weeks.
  - Data Collection: Blood glucose and HbA1c levels were measured.
  - Reported Outcomes: Canagliflozin treatment normalized both blood glucose and HbA1c levels compared to untreated hyperglycemic TH mice.[1]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 4. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative In Vivo Efficacy Analysis of SGLT2 Inhibitors: HSK0935 and Canagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#hsk0935-vs-canagliflozin-efficacy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com